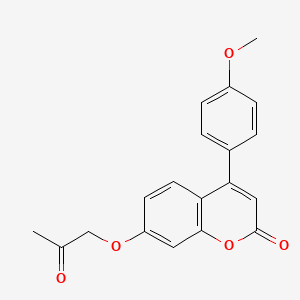

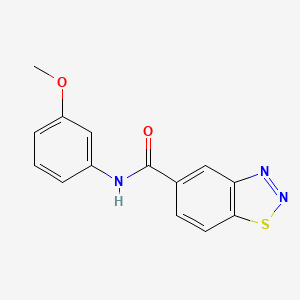

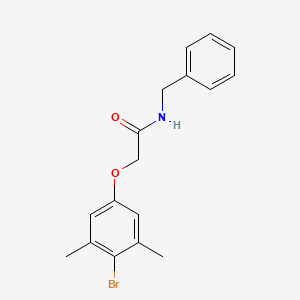

4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one, also known as Dabigatran Etexilate, is a novel oral anticoagulant that has been approved for clinical use in the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. It is a prodrug that is rapidly converted to its active form, Dabigatran, by esterases in the liver and plasma. Dabigatran is a direct thrombin inhibitor that selectively binds to both free and clot-bound thrombin, thereby inhibiting the conversion of fibrinogen to fibrin and preventing the formation of blood clots.

Mécanisme D'action

4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is a direct thrombin inhibitor that binds to both free and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin and the formation of blood clots. Unlike warfarin, which inhibits the synthesis of vitamin K-dependent clotting factors, 4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one has a more predictable anticoagulant effect and does not require regular monitoring of blood clotting parameters.

Biochemical and physiological effects:

4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one Etexilate has been shown to have a rapid onset of action, with peak plasma concentrations reached within 2 hours of oral administration. It has a half-life of approximately 12-17 hours, depending on renal function, and is primarily excreted unchanged in the urine. 4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one has a low potential for drug interactions and does not require dose adjustments based on age, gender, body weight, or concomitant medications.

Avantages Et Limitations Des Expériences En Laboratoire

4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one Etexilate has several advantages for use in laboratory experiments, including its predictable anticoagulant effect, ease of administration, and low potential for drug interactions. However, its use may be limited by its high cost and lack of availability in some countries.

Orientations Futures

There are several potential future directions for research on 4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one Etexilate, including its use in other indications such as deep vein thrombosis and pulmonary embolism, its potential role in reducing the risk of thromboembolic events in patients with cancer, and the development of reversal agents for its anticoagulant effect in emergency situations. Additionally, further studies are needed to determine the optimal dosing and duration of therapy in different patient populations.

Méthodes De Synthèse

The synthesis of 4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one Etexilate involves the reaction of 4-(4-methoxyphenyl)-2-oxobutyric acid with ethyl bromoacetate to form 4-(4-methoxyphenyl)-3-oxobutyl ethanoate. This intermediate is then reacted with 2-aminoethanol to form 4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one Etexilate.

Applications De Recherche Scientifique

4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one Etexilate has been extensively studied in preclinical and clinical trials for its efficacy and safety in the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. It has been shown to be non-inferior to warfarin in preventing stroke and systemic embolism, with a lower risk of major bleeding and intracranial hemorrhage.

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)-7-(2-oxopropoxy)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-12(20)11-23-15-7-8-16-17(10-19(21)24-18(16)9-15)13-3-5-14(22-2)6-4-13/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPUOYSQFYIQBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid](/img/structure/B5696469.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-thienyl)acrylamide](/img/structure/B5696502.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5696510.png)

![2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5696530.png)

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5696546.png)